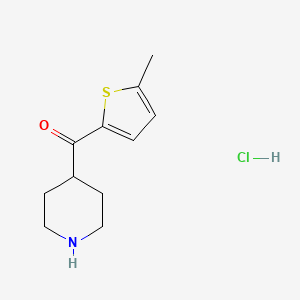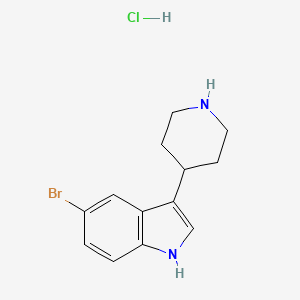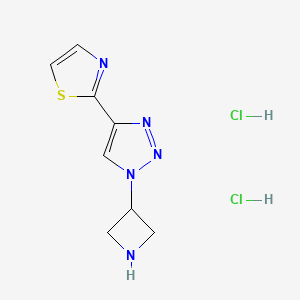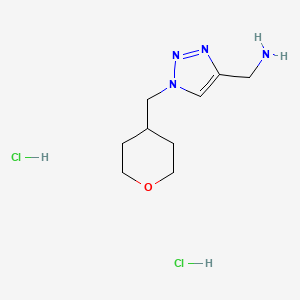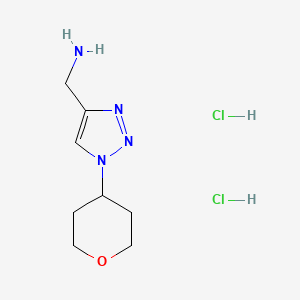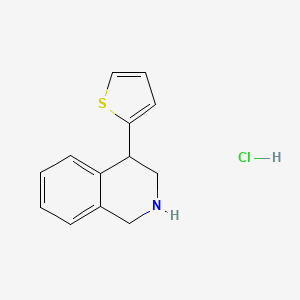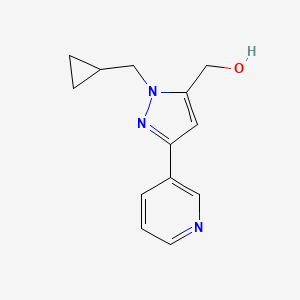
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibition and Metabolic Studies
This compound and its derivatives, particularly pyrazole derivatives, have been explored for their roles in inhibiting cytochrome P450 isoforms in human liver microsomes. Such inhibitors are crucial for understanding drug-drug interactions and the metabolism of pharmaceutical substances. Pyrazoles, including closely related structures, exhibit potential in deciphering the involvement of specific CYP isoforms due to their selectivity and potency as inhibitors (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Derivatives
Pyrazole derivatives are synthesized for their significant agrochemical and pharmaceutical activities. Novel synthetic strategies and the bioevaluation of these derivatives highlight their importance in developing compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Role in Heterocyclic Chemistry
The compound's structure, being part of the broader class of pyrazoles, is pivotal in heterocyclic chemistry. Pyrazoles are core structures in many compounds exhibiting diverse biological and chemical properties. Research emphasizes the synthetic versatility of pyrazoles and their analogues for generating novel compounds with a wide range of applications (Boča et al., 2011).
Contribution to Multi-Component Reactions
The chemistry of pyrazoles, including compounds with similar structures to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, is integral to multi-component reactions (MCRs). These reactions are an eco-friendly approach for the synthesis of complex molecules, indicating the compound's relevance in green chemistry and the synthesis of heterocycles (Dhanalakshmi et al., 2021).
Insights into Kinase Inhibition
Pyrazolo[3,4-b]pyridine kinase inhibitors, with structures similar to the compound , have been extensively studied for their ability to interact with kinases in multiple binding modes. This scaffold's versatility highlights its potential for designing kinase inhibitors with significant therapeutic applications (Wenglowsky, 2013).
Mécanisme D'action
Target of Action
Given its structural components, it may interact with enzymes involved in the biosynthesis of cyclopropane and imidazopyridine , which are known to have wide applications in medicinal chemistry .
Mode of Action
The cyclopropane component of the molecule is known to have unique structural and chemical properties that make it essential for biological activities . Similarly, the imidazopyridine component is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Biochemical Pathways
The compound may be involved in the biosynthesis of cyclopropane and imidazopyridine . Cyclopropane biosynthesis can be grouped into two major pathways depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Given its structural components, it may have potential applications in medicinal chemistry .
Analyse Biochimique
Biochemical Properties
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with wide-ranging applications in medicinal chemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with cyclopropanases involves the formation of key intermediates such as carbocations, carbanions, or carbon radicals, which are essential for the biosynthesis of cyclopropane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h1-2,5-7,10,17H,3-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYNRGCGSMWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




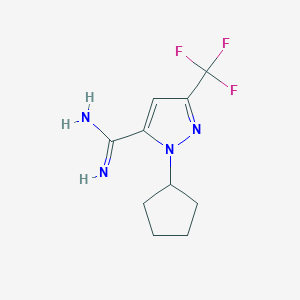
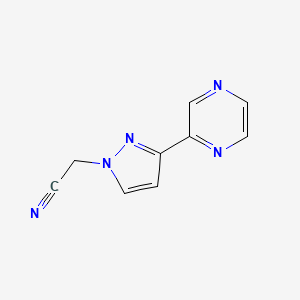
![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
